![molecular formula C16H14N2O3 B1407162 2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid CAS No. 1269529-74-9](/img/structure/B1407162.png)
2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid
Overview
Description
2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid (OPA) is a novel compound with potential applications in a variety of fields. OPA is a synthetic compound derived from the quinazoline class of compounds, and it is composed of a phenyl ring and a quinazoline ring connected by an oxo bridge. OPA has been studied for its potential applications in pharmaceuticals, biochemistry, and other scientific fields.
Scientific Research Applications
Cytotoxic Activity : Nguyen et al. (2019) synthesized compounds derived from 2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid, exhibiting cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells (Nguyen et al., 2019).
Antimicrobial Agents : Desai et al. (2007) reported the synthesis and characterization of new quinazolines as potential antimicrobial agents, showing activity against various bacterial and fungal species (Desai et al., 2007).
Synthesis of Novel Esters : Acharyulu et al. (2009) described the synthesis of new 2-(4-oxo-3,4-dihydroquinazolin-2-yl)methyl piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters (Acharyulu et al., 2009).
Antibacterial and Antifungal Activities : Patel and Shaikh (2011) synthesized new derivatives showing significant antibacterial and antifungal activities, compared to standard drugs (Patel & Shaikh, 2011).
Antiviral and Cytotoxic Activities : Selvam et al. (2010) investigated 2,3-disubstitutedquinazolin-4(3H)-ones for antiviral activity against HIV, HSV, and vaccinia viruses, with some compounds showing distinct antiviral activity (Selvam et al., 2010).
Analgesic and Anti-Inflammatory Activities : Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and evaluated them for analgesic and anti-inflammatory activities. One compound in particular showed potent analgesic and anti-inflammatory activities (Alagarsamy et al., 2015).
properties
IUPAC Name |
2-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-14(20)10-18-15(11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)16(18)21/h1-9,15,17H,10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHURTHMESSUSJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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